2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 2,4-dichlorophenol with 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenols or benzoxazoles.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways in plants. It activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This results in the production of reactive oxygen intermediates (ROIs), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA), which are key components of the plant’s defense mechanisms . The compound also induces the expression of defense-related genes, further enhancing the plant’s immune response .
Comparison with Similar Compounds
2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific chemical structure and its ability to trigger strong immune responses in plants. Similar compounds include:
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: Another phenyl-imino-methyl-phenol derivative with similar plant defense elicitor properties.
2,4-dichloro-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: A related compound with different substitution patterns on the phenyl ring.
These similar compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C21H14Cl2N2O3 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-16-5-2-12(3-6-16)21-25-18-10-15(4-7-19(18)28-21)24-11-13-8-14(22)9-17(23)20(13)26/h2-11,26H,1H3 |
InChI Key |
ZPFKMHMMFGIFAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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